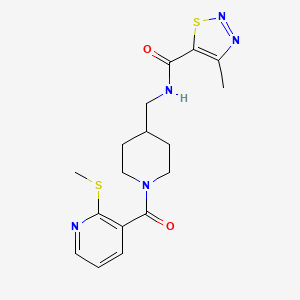

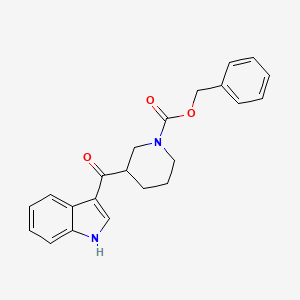

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through a condensation reaction. The piperidine ring might be formed through a cyclization reaction as well, and the methylthio group could be introduced through a substitution reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiadiazole ring might be able to participate in electrophilic substitution reactions .Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

Compounds similar to 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have been investigated for their antimicrobial and antituberculosis activities. Studies on thiazole-aminopiperidine hybrid analogues reveal promising compounds with activity against Mycobacterium tuberculosis, showcasing their potential in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Anticancer Activity

Research on hybrid molecules containing heterocyclic rings similar to the structure of interest demonstrates significant anticancer properties. Novel compounds synthesized from thiosemicarbazides and thiadiazoles have shown potential as anticancer agents, highlighting the role of these structures in inhibiting cancer cell proliferation (S. Tiwari et al., 2017).

Herbicidal Activities

Studies on compounds incorporating thiazolyl and piperidyl motifs have explored their potential as herbicides. A series of novel piperidyl carboxamides and thiocarboxamides were synthesized, demonstrating moderate to good herbicidal activities. These findings suggest the compound's structural class could be useful in agricultural applications, particularly in designing new herbicides targeting specific plant proteases (De-jin Hu et al., 2009).

Antiviral and Antimicrobial Properties

Compounds featuring 1,3,4-thiadiazole and piperazine structures have been evaluated for their antiviral and antimicrobial activities. Notably, novel urea and thiourea derivatives doped with specific groups have shown promising activities against Tobacco mosaic virus (TMV) and various microbial strains, suggesting the potential of such compounds in antiviral and antimicrobial drug development (R. C. Krishna Reddy et al., 2013).

Propriétés

IUPAC Name |

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c1-11-14(26-21-20-11)15(23)19-10-12-5-8-22(9-6-12)17(24)13-4-3-7-18-16(13)25-2/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZBTYSEZHSSLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)

![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)

![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)

![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)

![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)